molecular formula C14H14N2O2 B12216008 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 601464-00-0

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No.: B12216008
CAS No.: 601464-00-0
M. Wt: 242.27 g/mol
InChI Key: INWHESSIQOIMBL-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a complex organic compound that features a pyridine ring fused with a tetrahydroisoquinoline structure, which is further substituted with hydroxyl groups at the 6th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a suitable tetrahydroisoquinoline precursor, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific reagents to facilitate the formation of the desired structure .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the pyridine ring or the tetrahydroisoquinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the tetrahydroisoquinoline structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to fully saturated or partially reduced products.

Scientific Research Applications

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
  • 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
  • 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-5,6-diol

Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is unique due to the specific positioning of the hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

601464-00-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C14H14N2O2/c17-12-6-9-3-5-16-14(11(9)7-13(12)18)10-2-1-4-15-8-10/h1-2,4,6-8,14,16-18H,3,5H2

InChI Key

INWHESSIQOIMBL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CN=CC=C3

Origin of Product

United States

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